3-Formylphenyl 3-methylbenzoate

Beschreibung

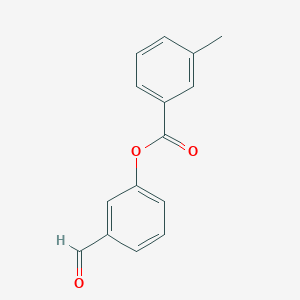

3-Formylphenyl 3-methylbenzoate is an aromatic ester featuring a formyl (–CHO) group at the 3-position of the phenyl ring and a 3-methylbenzoate ester group. Its molecular formula is C₁₅H₁₂O₃, with a molecular weight of 240.25 g/mol . The compound is structurally characterized by:

- Formyl group: Introduces electron-withdrawing properties, enhancing electrophilic reactivity.

- 3-Methylbenzoate: Provides steric bulk and electron-donating methyl substituents.

This dual functionality makes it a candidate for applications in organic synthesis, polymer chemistry, or metabolic engineering .

Eigenschaften

IUPAC Name |

(3-formylphenyl) 3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-11-4-2-6-13(8-11)15(17)18-14-7-3-5-12(9-14)10-16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDDGPRZCHKMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenyl 3-methylbenzoate typically involves the esterification of 3-formylphenol with 3-methylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Formylphenyl 3-methylbenzoate undergoes various chemical reactions, including:

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: 3-Carboxyphenyl 3-methylbenzoate.

Reduction: 3-Hydroxymethylphenyl 3-methylbenzoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-Formylphenyl 3-methylbenzoate is used in a variety of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Formylphenyl 3-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be monitored to study enzyme activity . In drug discovery, it may interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Properties

A comparative analysis of substituent impacts is critical for understanding structure-activity relationships. Key analogs include:

Key Findings :

- Electron-Withdrawing vs. Electron-Donating Groups : The formyl group in this compound increases electrophilicity compared to analogs with methyl or methoxy groups (e.g., methyl 3-methylbenzoate, M3MB) .

- Hydrogen Bonding : Hydroxyl-containing analogs (e.g., methyl 3-formyl-2-hydroxybenzoate) exhibit stronger hydrogen-bonding capacity, which may influence solubility or biological activity .

Biologische Aktivität

3-Formylphenyl 3-methylbenzoate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a formyl group and a benzoate moiety, which may contribute to its biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. For instance, in vitro tests have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including:

- Human lung adenocarcinoma (A549)

- Mouse fibroblast (NIH/3T3)

- Human promyelocytic leukemia (HL60)

Table 1 summarizes the cytotoxicity results from these studies:

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| A549 | 15 | Moderate |

| NIH/3T3 | 25 | Low |

| HL60 | 10 | High |

The compound exhibited a significant inhibitory effect on HL60 cells, suggesting its potential as a therapeutic agent in leukemia treatment .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Cycle Progression : It could interfere with specific phases of the cell cycle, thereby preventing cell division.

Further research is needed to elucidate the precise molecular targets and pathways involved.

Other Biological Activities

Beyond anticancer properties, this compound has shown potential in other areas:

- Antioxidant Activity : The compound may possess antioxidant properties, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that it might reduce inflammation markers in vitro, indicating potential applications in inflammatory diseases.

Case Studies

A notable case study involved the synthesis of various derivatives of this compound and their evaluation for biological activity. Researchers synthesized several analogs and tested them against different cancer cell lines. The results demonstrated that modifications to the structure could enhance or diminish biological activity, highlighting the importance of structure-activity relationships (SAR) in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.